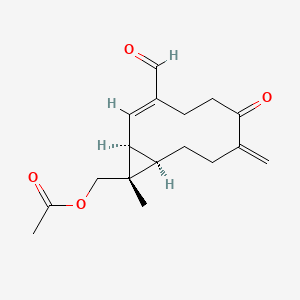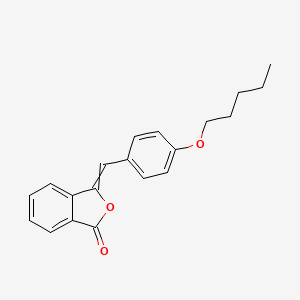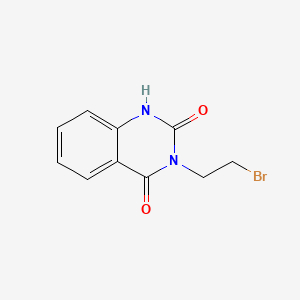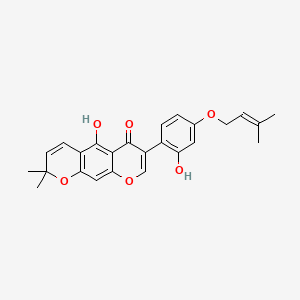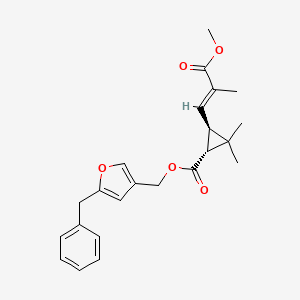
Cobalt(2+) neoundecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(2+) neoundecanoate is an organometallic compound with the molecular formula C22H42CoO4. It is a cobalt salt of neoundecanoic acid, which is a branched-chain fatty acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Cobalt(2+) neoundecanoate can be synthesized by reacting cobalt hydroxide with neoundecanoic acid. The reaction typically occurs in a sealed container at temperatures ranging from 150°C to 190°C for at least 2 hours. The process involves an acid-base salt-forming reaction followed by an acid replacement reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of cobalt hydroxide and a mixture of propionic acid and neoundecanoic acid as raw materials. The reaction is carried out at normal pressure and elevated temperatures. Additional steps may include the use of pivalic acid and calcium metaborate to enhance the final product’s properties .
化学反应分析
Types of Reactions
Cobalt(2+) neoundecanoate undergoes various chemical reactions, including:
Oxidation: Cobalt(2+) can be oxidized to cobalt(3+) in the presence of strong oxidizing agents.
Reduction: Cobalt(2+) can be reduced to metallic cobalt using reducing agents like hydrogen gas.
Substitution: The cobalt ion can participate in ligand exchange reactions with other carboxylic acids or ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Various carboxylic acids or ligands under mild to moderate conditions.
Major Products Formed
Oxidation: Cobalt(3+) compounds.
Reduction: Metallic cobalt.
Substitution: New cobalt carboxylates or ligand complexes
科学研究应用
Cobalt(2+) neoundecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential antimicrobial properties and its role in enzyme inhibition.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of coatings, inks, and paints due to its catalytic properties .
作用机制
The mechanism by which cobalt(2+) neoundecanoate exerts its effects involves the interaction of the cobalt ion with various molecular targets. In catalytic applications, the cobalt ion can facilitate electron transfer reactions, thereby lowering the activation energy of the reaction. In biological systems, cobalt ions can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
相似化合物的比较
Similar Compounds
Cobalt(2+) acetate: Another cobalt carboxylate with similar catalytic properties but different solubility and reactivity.
Cobalt(2+) chloride: A cobalt halide with distinct chemical properties and applications in different fields.
Cobalt(2+) nitrate: A cobalt salt used in various industrial processes and as a precursor for other cobalt compounds
Uniqueness
Cobalt(2+) neoundecanoate is unique due to its branched-chain fatty acid structure, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications where other cobalt compounds may not be as effective.
属性
CAS 编号 |
93918-17-3 |
|---|---|
分子式 |
C22H42CoO4 |
分子量 |
429.5 g/mol |
IUPAC 名称 |
cobalt(2+);8,8-dimethylnonanoate |
InChI |
InChI=1S/2C11H22O2.Co/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
InChI 键 |
GQAQQCBJYWJCDR-UHFFFAOYSA-L |
规范 SMILES |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


